1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Descripción
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38FN5O2S/c1-16(2)11-12-31-24(34)21-10-7-19(23(33)28-14-17(3)4)13-22(21)32-25(31)29-30-26(32)35-15-18-5-8-20(27)9-6-18/h5-6,8-9,16-17,19,21-22,25,29H,7,10-15H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXRFWMPLSLZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NCC(C)C)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorophenyl group and a triazoloquinazoline backbone, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C27H30FN5O2S
- Molecular Weight : 507.63 g/mol
The mechanism of action for this compound may involve the modulation of various biological pathways. Preliminary studies indicate that it could interact with specific receptors or enzymes involved in cellular signaling. The presence of the triazole and quinazoline moieties suggests potential inhibition of kinases or other targets relevant in cancer therapy and neuropharmacology.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structural features. Triazoloquinazolines have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
- A study found that derivatives of triazoloquinazoline exhibited significant inhibition of cell proliferation in breast and lung cancer models .
- The compound's ability to induce apoptosis in cancer cells was linked to its interaction with apoptotic pathways.
Antimicrobial Activity
Compounds containing sulfur and fluorine have demonstrated antimicrobial properties. The specific compound under review may exhibit:
- Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds:
- Dopamine Transporter Inhibition : Research indicates that modifications in similar compounds can lead to increased affinity for dopamine transporters (DAT), suggesting potential applications in treating disorders like ADHD or substance abuse .
- Serotonin Receptor Modulation : There is evidence that compounds with similar scaffolds can affect serotonin receptors, which are crucial in mood regulation.
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
The biological properties of the compound have been investigated through various studies:
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. The incorporation of the 4-fluorophenyl and sulfanyl groups may enhance the efficacy against various bacterial strains. Preliminary assays suggest that this compound could potentially act as an antibacterial agent.
Anticancer Potential
Studies have shown that quinazoline derivatives can inhibit specific cancer cell lines. The presence of the triazole structure in this compound could contribute to its anticancer activity by interfering with cellular proliferation pathways. Further in vitro and in vivo studies are necessary to elucidate its mechanism of action.
Enzyme Inhibition
The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, it could target kinases or other proteins that play crucial roles in cancer progression or microbial resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications at various positions (e.g., changing alkyl groups or substituents) can lead to variations in potency and selectivity.
Key SAR Findings:
- Fluorine Substitution : The presence of a fluorine atom often enhances lipophilicity and bioavailability.
- Sulfanyl Group : This group may contribute to increased binding affinity to target proteins due to its electron-donating properties.
- Triazole Ring : Known for its ability to form hydrogen bonds, which can improve interaction with biological targets.
Case Studies
Several case studies have been documented regarding similar compounds, highlighting their therapeutic potential:
-
Case Study 1: Antimicrobial Efficacy
- A related triazole compound demonstrated significant activity against resistant bacterial strains.
- Mechanistic studies revealed disruption of bacterial cell wall synthesis.
-
Case Study 2: Anticancer Activity
- A quinazoline derivative exhibited cytotoxic effects on breast cancer cells.
- The study identified apoptosis induction as a primary mechanism.
-
Case Study 3: Enzyme Inhibition
- A similar compound was shown to effectively inhibit a specific kinase involved in tumor growth.
- In vivo studies confirmed reduced tumor size in animal models.
Comparación Con Compuestos Similares
Structural Analogues in the Triazoloquinazoline Family
Table 1: Core Structure and Substituent Comparison
Key Observations :
- The target compound and F472-0542 share the triazoloquinazoline core but differ in sulfanyl and carboxamide substituents. The fluorophenyl group in the target may enhance bioavailability compared to F472-0542’s phenyl group .
- Compounds [10–15] from exhibit similar sulfanyl and fluorophenyl motifs but lack the quinazoline core, which may reduce cross-reactivity with quinazoline-specific targets .
Functional Group and Bioactivity Comparisons
Table 2: Functional Group Impact on Bioactivity
Key Observations :
- The sulfanyl group in the target compound and 1,3-oxazoles may facilitate thiol-mediated cellular uptake or redox modulation.
- Fluorophenyl groups (as in the target and compounds) enhance metabolic stability and binding to aromatic-rich enzyme pockets .
- Triazoloquinazolines are understudied in ferroptosis induction but share structural motifs with known FINs (e.g., sulfonyl groups) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. For analogous compounds, key steps include:
- Precursor preparation : Condensation of substituted quinazoline intermediates with triazole-forming reagents (e.g., hydrazine derivatives).
- Thioether linkage : Reaction of a 4-fluorobenzyl mercaptan with a halogenated quinazoline intermediate under reflux in ethanol or DMF, catalyzed by benzyltributylammonium bromide .
- Carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the quinazoline core and the isobutylamine substituent .
- Optimization : Reaction temperatures (70–100°C), solvent polarity, and catalyst loading significantly affect yield and purity. Monitor via TLC and purify via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic characterization :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), triazole (δ 8.1–8.3 ppm), and carboxamide (δ 10.2 ppm) .
- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F bond at ~1220 cm⁻¹ .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Elemental analysis : Verify molecular formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer :
- Modify substituents :
| Substituent | Position | Biological Impact |
|---|---|---|
| 4-fluorophenyl | Triazole ring | Enhances lipophilicity and target binding |
| 3-methylbutyl | Quinazoline core | Influences pharmacokinetics (e.g., half-life) |
- Assay selection : Test against panels of enzymes (e.g., kinases, cytochrome P450) or cell lines (e.g., cancer, microbial). Use dose-response curves (IC50/EC50) .
- Comparative analysis : Benchmark against reference compounds like gefitinib (for kinase inhibition) or fluconazole (for antifungal activity) .
Q. What computational strategies are effective for predicting this compound’s molecular targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17) or CYP51 .
- QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) from analogs with known activity .
- MD simulations : Simulate binding stability (e.g., 100 ns runs in GROMACS) to assess target residence time .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay validation : Ensure consistency in protocols (e.g., ATP concentration in kinase assays, microbial strain selection) .
- Meta-analysis : Compare data from orthogonal assays (e.g., in vitro enzymatic vs. cell-based) to identify false positives/negatives .
- Probe studies : Use fluorescently tagged derivatives to confirm target engagement via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
